molecular formula C28H14Br2N2O5 B4892120 2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one)

2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one)

Cat. No. B4892120
M. Wt: 618.2 g/mol
InChI Key: OMCLIPVMYNSBMP-UHFFFAOYSA-N
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Description

2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one), also known as Oxybisbenzoxazine (OBB), is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. OBB is a type of benzoxazine-based polymer that exhibits unique properties such as high thermal stability, excellent mechanical strength, and good flame retardancy.

Mechanism of Action

The mechanism of action of OBB is not well understood. However, it is believed that OBB-based polymers undergo ring-opening polymerization upon heating, which leads to the formation of a crosslinked network. The crosslinked network provides the polymer with its unique properties such as high thermal stability and excellent mechanical strength.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of OBB. However, studies have shown that OBB is not toxic to cells and does not induce any significant adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using OBB in lab experiments include its high thermal stability, excellent mechanical strength, and good flame retardancy. However, the limitations include its relatively high cost and limited solubility in common solvents.

Future Directions

There are several future directions for the research and development of OBB. One potential direction is the synthesis of OBB-based polymers with improved properties such as higher thermal stability and better solubility. Another direction is the investigation of the potential biomedical applications of OBB-based polymers such as drug delivery and tissue engineering. Finally, the development of new synthesis methods for OBB could lead to more efficient and cost-effective production of this valuable compound.

Synthesis Methods

The synthesis of OBB involves the reaction between 2,2'-oxybis(4-aminophenol) and 6-bromo-4H-3,1-benzoxazin-4-one in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of OBB can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

OBB has been extensively studied for its potential applications in various scientific fields such as polymer chemistry, material science, and biomedical engineering. OBB-based polymers have been used as coatings, adhesives, and composites due to their excellent mechanical and thermal properties. In addition, OBB has been used as a precursor for the synthesis of other benzoxazine-based polymers with improved properties.

properties

IUPAC Name

6-bromo-2-[4-[4-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14Br2N2O5/c29-17-5-11-23-21(13-17)27(33)36-25(31-23)15-1-7-19(8-2-15)35-20-9-3-16(4-10-20)26-32-24-12-6-18(30)14-22(24)28(34)37-26/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCLIPVMYNSBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(oxydibenzene-4,1-diyl)bis(6-bromo-4H-3,1-benzoxazin-4-one)

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